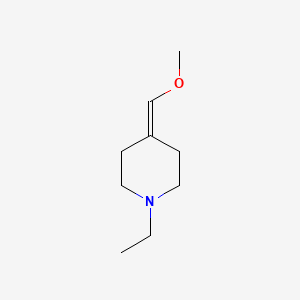

1-Ethyl-4-(methoxymethylidene)piperidine

Description

1-Ethyl-4-(methoxymethylidene)piperidine is a piperidine derivative characterized by an ethyl group at the 1-position and a methoxymethylidene substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery and organic synthesis. The methoxymethylidene group introduces steric and electronic effects, which may influence reactivity, binding affinity, and metabolic stability compared to other substituents .

Properties

IUPAC Name |

1-ethyl-4-(methoxymethylidene)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-10-6-4-9(5-7-10)8-11-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQWEZVSHDHYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=COC)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(methoxymethylidene)piperidine typically involves the reaction of piperidine derivatives with ethylating agents and methoxymethylidene sources.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The process often includes purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(methoxymethylidene)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces methylene derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing various derivatives and complex organic molecules. Its reactivity is enhanced by the methoxymethylidene group, which can participate in further chemical transformations.

- Reagent in Organic Synthesis : It is utilized as a reagent in various organic reactions, facilitating the formation of new chemical bonds and functional groups .

Biology

- Biochemical Assays : this compound is explored as a potential ligand for studying biological pathways. Its ability to bind to specific enzymes or receptors makes it useful in biochemical assays aimed at understanding cellular mechanisms.

- Pharmacological Research : The compound's structure suggests potential pharmacological properties, making it a candidate for drug development. Research indicates its possible role as a pharmacophore in designing new therapeutic agents targeting various diseases .

Medicine

- Therapeutic Potential : Investigations into its analgesic properties reveal that derivatives of piperidine compounds exhibit significant activity against pain pathways. The structural modifications provided by the methoxymethylidene group may enhance this activity, making it relevant in pain management research .

- Cancer Research : Piperidine derivatives, including this compound, have shown promise as anti-cancer agents. Studies indicate that modifications to the piperidine structure can lead to compounds that effectively inhibit cancer cell proliferation .

Industry

- Agrochemical Production : The compound is used as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its unique structural features allow for the development of new formulations with enhanced efficacy .

- Pharmaceutical Manufacturing : In pharmaceutical contexts, it serves as a key intermediate in synthesizing various drugs, particularly those targeting neurological disorders due to its interaction with acetylcholinesterase and other related enzymes .

Case Study 1: Analgesic Activity

Research has shown that modifications to piperidine-based compounds can lead to significant analgesic properties. In one study, derivatives were synthesized and evaluated for their ability to inhibit pain pathways effectively. The findings indicated that compounds similar to this compound exhibited promising results with reduced side effects compared to traditional analgesics .

Case Study 2: Anti-Cancer Research

A series of piperidine derivatives were evaluated for their anti-cancer efficacy against various cell lines. Compounds based on the piperidine scaffold demonstrated substantial activity against hematological malignancies, suggesting that further exploration of this compound could yield effective anti-cancer agents .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(methoxymethylidene)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxymethylidene group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Differences

Piperidine derivatives vary significantly based on substituents at the 1- and 4-positions. Key analogs include:

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

Pharmacokinetic and Pharmacodynamic Insights

- Selectivity : Bulky substituents (e.g., sulfonyl benzoyl in Compound 21) improve selectivity for AChE over butyrylcholinesterase (BuChE) by optimizing steric interactions .

- Non-Target Effects: Small alkyl groups on the piperidine nitrogen (e.g., in COB-3) minimize off-target actions compared to larger groups like 3-phenylpropyl .

Biological Activity

1-Ethyl-4-(methoxymethylidene)piperidine (CAS Number: 2126177-88-4) is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features contribute to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl group and a methoxymethylidene moiety. This configuration enhances its reactivity and binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 175.25 g/mol |

| CAS Number | 2126177-88-4 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound can modulate the activity of various molecular targets, leading to diverse biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It may act as a ligand for various receptors, influencing neurotransmission and other signaling pathways.

The methoxymethylidene group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.

Biological Applications

This compound has several applications in biological and medicinal research:

- Medicinal Chemistry : Investigated as a potential pharmacophore for developing new therapeutic agents targeting specific diseases.

- Biochemical Assays : Used as a ligand in receptor binding studies and enzyme inhibition assays.

- Synthetic Chemistry : Serves as a building block for synthesizing more complex molecules in organic synthesis .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on γ-aminobutyric acid transporter type 4 (mGAT4). The compound demonstrated significant inhibition with a calculated pIC50 value indicating its potential as a lead compound for further development .

Research on Neurotransmission

In another study focusing on neurotransmitter dynamics, this compound was used to explore its effects on GABAergic signaling. The results suggested that the compound could modulate GABA release, thus impacting synaptic transmission .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Ethylpiperidine | Lacks methoxymethylidene group | Different reactivity |

| 4-Methoxymethylidenepiperidine | Similar structure without ethyl group | Varied applications |

| N-Ethylpiperidine | Distinct functional groups | Different pharmacological properties |

Q & A

Q. Key Methodological Steps :

- Reflux conditions (2–14.5 hours, solvent-dependent).

- Column chromatography for impurity removal.

- Recrystallization for final purification.

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

Yield optimization requires balancing temperature, solvent polarity, and stoichiometry. For example:

Basic Research Question

- ¹H/¹³C NMR : Assigns methoxymethylidene protons (δ ~5.5–6.0 ppm for methylidene CH) and ethyl/piperidine backbone signals. Coupling constants confirm stereochemistry .

- Melting Point : Validates purity (e.g., 219°C decomposition observed in similar derivatives) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ expected at m/z 196.2 for C₁₀H₁₇NO) .

How should researchers resolve contradictions in NMR data during characterization?

Advanced Research Question

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : Detects dynamic processes (e.g., ring inversion in piperidines).

- COSY/NOESY : Resolves overlapping signals (critical for methoxymethylidene protons).

- Spiking Experiments : Add authentic samples to confirm peak assignments .

Example : In , NMR data for 1-acetylpiperidine-4-carboxylic acid matched literature values despite low yield, suggesting impurities were removed via recrystallization .

What strategies are used to study structure-activity relationships (SAR) of this compound?

Advanced Research Question

- Functional Group Modifications : Replace methoxymethylidene with other groups (e.g., sulfonyl in ) to assess bioactivity changes .

- Pharmacophore Mapping : Use X-ray crystallography (as in ) to correlate 3D structure with biological targets .

- In Silico Modeling : Docking studies predict binding affinity to receptors (e.g., opioid or enzyme targets) .

What are common impurities in synthesis, and how are they removed?

Basic Research Question

- Byproducts : Unreacted starting materials (e.g., 4-piperidone) or over-alkylated derivatives.

- Purification :

How can contradictory biological activity data across studies be analyzed?

Advanced Research Question

Contradictions may stem from assay conditions or compound stability. Solutions include:

- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ variability in enzyme assays).

- Metabolic Stability Tests : Assess degradation in buffer or plasma (critical for piperidine derivatives prone to oxidation) .

- Control Experiments : Use reference standards (e.g., meperidine in ) to validate assay reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.